Acetylferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

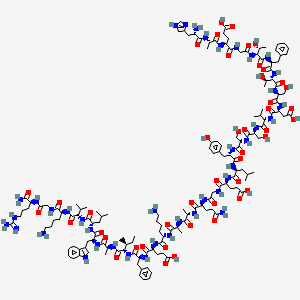

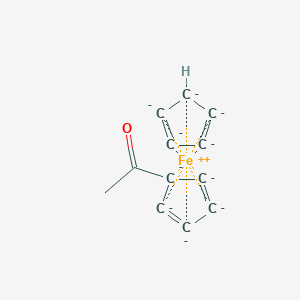

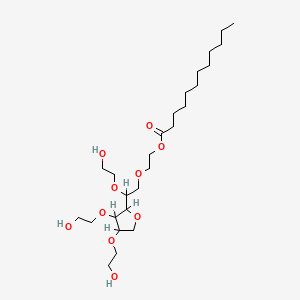

Acetylferrocene is an organoiron compound with the formula (C5H5)Fe(C5H4COCH3). It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. It is an orange, air-stable solid that is soluble in organic solvents .

Synthesis Analysis

Acetylferrocene is prepared by Friedel-Crafts acylation of ferrocene, usually with acetic anhydride (Ac2O). The experiment is often conducted in the instructional laboratory to illustrate acylation as well as chromatographic separations .Molecular Structure Analysis

The molecular formula of Acetylferrocene is CHFeO. It has an average mass of 228.068 Da and a monoisotopic mass of 228.023758 Da .Chemical Reactions Analysis

Acetylferrocene undergoes various reactions. For instance, it can be converted to many derivatives, such as reduction to the chiral alcohol (C5H5)Fe(C5H4CH(OH)Me) and precursor to vinylferrocene . The oxidized derivative, acetyl ferrocenium, is used as a 1e-oxidant in the research laboratory .Physical And Chemical Properties Analysis

Acetylferrocene is a red-brown crystal with a density of 1.014 g/mL. It has a melting point of 81 to 83 °C and a boiling point of 161 to 163 °C. It is insoluble in water but soluble in most organic solvents .Scientific Research Applications

Synthesis of 1-Ferrocenylethanol

Acetylferrocene serves as a precursor in the synthesis of 1-ferrocenylethanol , which is achieved through reduction using sodium borohydride .

Electrochemical Sensing

It can be used to modify carbon paste electrodes (CPE) with MgO nanoparticles, creating an electroactive compound that helps in the detection of substances like L-cysteine .

Rocket Propellant Additive

Historically, Acetylferrocene was utilized in the military and space sectors as an additive in rocket propellant to enhance the burning rate .

Biomedical Applications

Its derivatives, such as ferrocene-modified beta-lactam, exhibit physiological activity that includes anti-malarial properties , expanding its use into biological and medical fields .

Electrocatalysis

Ferrocene derivatives are explored for their electrochemical applications in fields like energy conversion and storage , as well as environmental sensing due to their structural and electrochemical properties .

Biologically Active Scaffolds

Ferrocenyl derivatives, including those derived from Acetylferrocene, are investigated for their potential biological applications, making them significant scaffolds in biomedical research .

Material Science

These derivatives are also pivotal in material science due to their versatile applications ranging from catalysis to new material synthesis .

Chemical Intermediates

Acetylferrocene is used in the synthesis of various ferrocenylchalcone derivatives, which are important chemical intermediates for further reactions and potential applications .

Mechanism of Action

Target of Action

Acetylferrocene primarily interacts with aromatic systems . Its main target is the π-electron-rich aromatic ring . Specifically, it forms bonds with the cyclopentadienyl (C5H5-) ligands attached to the central iron (Fe2+) ion .

Mode of Action

The mechanism involves Friedel-Crafts acetylation, a classic organic reaction. Here’s how it unfolds:

Safety and Hazards

Future Directions

There is ongoing research on the use of Acetylferrocene and its derivatives in various fields. For instance, studies are being conducted on the influence of the solvent on the shape parameters of the carbonyl band of acetylferrocene in IR and Raman spectroscopy . Another study discusses the potential of ferrocene-based thiosemicarbazones as inhibitors for SARS-CoV-2 . These studies indicate the potential for future applications and research directions involving Acetylferrocene.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Acetylferrocene can be achieved through the Friedel-Crafts acylation of ferrocene with acetyl chloride in the presence of a Lewis acid catalyst, followed by purification and isolation of the product.", "Starting Materials": [ "Ferrocene", "Acetyl chloride", "Anhydrous aluminum chloride", "Anhydrous ether", "Anhydrous sodium sulfate" ], "Reaction": [ "1. Dissolve 1.5 g of ferrocene in 20 mL of anhydrous ether in a 100 mL round-bottom flask.", "2. Add 2.5 mL of acetyl chloride dropwise to the flask while stirring vigorously.", "3. Cool the reaction mixture to 0°C using an ice bath.", "4. Add 3 g of anhydrous aluminum chloride to the flask while stirring.", "5. Allow the reaction mixture to stir for 2 hours at 0°C.", "6. Quench the reaction by adding 20 mL of ice-cold water to the flask.", "7. Extract the organic layer with 20 mL of diethyl ether.", "8. Wash the organic layer with 10 mL of ice-cold water.", "9. Dry the organic layer over anhydrous sodium sulfate.", "10. Remove the solvent under reduced pressure using a rotary evaporator.", "11. Purify the product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent.", "12. Collect the product and dry it under vacuum.", "13. Analyze the product using NMR spectroscopy to confirm its identity as Acetylferrocene." ] } | |

CAS RN |

1271-55-2 |

Product Name |

Acetylferrocene |

Molecular Formula |

C12H4FeO-8 |

Molecular Weight |

228.07 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanone;iron(2+) |

InChI |

InChI=1S/C7H3O.C5H.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h1H3;1H;/q2*-5;+2 |

InChI Key |

SPKJCVZOZISLEI-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

SMILES |

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

Canonical SMILES |

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

Appearance |

Solid powder |

Other CAS RN |

1271-55-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene; |

Origin of Product |

United States |

Q & A

Q1: What is the molecular formula and weight of acetylferrocene?

A1: The molecular formula of acetylferrocene is C12H12FeO, and its molecular weight is 228.08 g/mol.

Q2: What spectroscopic data is available for characterizing acetylferrocene?

A2: Acetylferrocene can be characterized using various spectroscopic techniques, including Infrared spectroscopy (IR) [, , , , , , , , ], Nuclear Magnetic Resonance spectroscopy (NMR) (both 1H and 13C) [, , , , , , , ], Mass Spectrometry (MS) [, , , , ], and Ultraviolet-Visible Spectroscopy (UV-Vis) [, , ].

Q3: What insights can be gained from the spectroscopic data of acetylferrocene?

A3: IR spectroscopy helps identify functional groups such as carbonyl (C=O) and cyclopentadienyl rings present in acetylferrocene [, ]. NMR spectroscopy provides information about the compound's structure and environment, particularly regarding hydrogen and carbon atoms [, , ]. MS helps determine the molecular weight and fragmentation pattern []. UV-Vis spectroscopy reveals electronic transitions within the molecule and can be used to study its interactions with other molecules [].

Q4: How is acetylferrocene typically synthesized?

A4: Acetylferrocene is commonly synthesized through the Friedel-Crafts acylation reaction. This involves reacting ferrocene with acetic anhydride or acetyl chloride in the presence of a catalyst such as phosphoric acid or zinc oxide [, , , , ].

Q5: What is the Mannich reaction, and how is it relevant to acetylferrocene?

A5: The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. Acetylferrocene, with its active α-hydrogen atom adjacent to the carbonyl group, can participate in the Mannich reaction, leading to the formation of β-amino ketones [, , ].

Q6: Can acetylferrocene participate in other types of reactions?

A6: Yes, acetylferrocene can undergo various other reactions, including oximation [], condensation reactions with hydrazides to form Schiff bases [, , , , ], and the Willgerodt-Kinder reaction to produce thioamides [].

Q7: How does the introduction of the acetyl group influence the properties of ferrocene?

A7: The acetyl group in acetylferrocene introduces a polar carbonyl group, influencing its solubility, reactivity, and electrochemical properties compared to unsubstituted ferrocene [, , , , ].

Q8: Has acetylferrocene been explored in the development of micro- and nanomaterials?

A8: Yes, researchers have successfully prepared acetylferrocene micro- and nanostructures using both top-down and bottom-up approaches []. These materials have shown potential in areas like sensing and catalysis.

Q9: Can acetylferrocene or its derivatives act as catalysts?

A9: Yes, acetylferrocene derivatives can act as catalysts. For instance, magnetic NiFe2O4 nanoparticles have been used as catalysts in the Claisen-Schmidt condensation reaction between acetylferrocene and aldehydes to produce ferrocenyl chalcones [].

Q10: Are there any biological applications for acetylferrocene and its derivatives?

A10: Yes, research suggests potential biological activities for acetylferrocene derivatives. Some studies have investigated their anti-tumor activity against human cancer cell lines [] and their antimicrobial activity against fungal and bacterial strains []. Additionally, researchers are exploring the incorporation of ferrocene into bioactive triazole compounds to potentially enhance their biological activities [].

Q11: Are there any known environmental concerns related to acetylferrocene?

A11: While the provided research doesn't extensively cover the environmental impact of acetylferrocene, responsible practices for its use, recycling, and waste management are crucial to minimize potential negative effects on the environment [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)